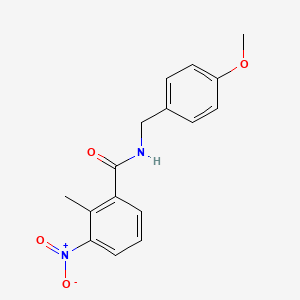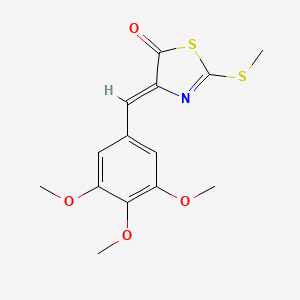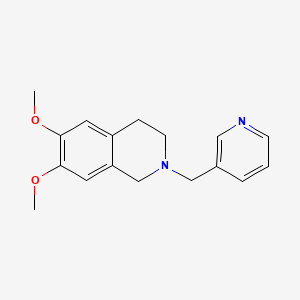![molecular formula C16H18N2O3S B5662562 N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)
N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA is a member of the biphenyl carboxamide family and is known to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of MSMA is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the regulation of cell growth, inflammation, and immune response. MSMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MSMA has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MSMA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MSMA has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, MSMA has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MSMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MSMA is also relatively inexpensive compared to other compounds that are used for scientific research. However, MSMA has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. MSMA also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of MSMA. One area of research is the development of new synthetic methods for the production of MSMA and its derivatives. Another area of research is the investigation of the potential use of MSMA in the treatment of various diseases, such as cancer, arthritis, and bacterial infections. Furthermore, the mechanism of action of MSMA needs to be further elucidated to better understand its potential therapeutic applications. Finally, future studies should focus on the optimization of MSMA dosing and administration to maximize its efficacy and minimize its potential side effects.
Conclusion:
In conclusion, N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MSMA has several advantages for use in lab experiments, including its stability and low cost. However, MSMA also has some limitations, such as its low solubility and short half-life. Future research should focus on the development of new synthetic methods, investigation of potential therapeutic applications, and optimization of dosing and administration.
Synthesemethoden
MSMA can be synthesized by reacting 4'-amino-methylbiphenyl-2-carboxamide with methylsulfonyl chloride in the presence of a base. The reaction results in the formation of N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide. The purity of the synthesized compound can be checked using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MSMA has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MSMA has also been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
2-[4-(methanesulfonamidomethyl)phenyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)15-6-4-3-5-14(15)13-9-7-12(8-10-13)11-18-22(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPKNHAUIOZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5662493.png)

![8-[(6-aminopyridin-3-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662501.png)
![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)

![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)

![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)
![7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5662522.png)
![(3R*,4S*)-4-phenyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-amine](/img/structure/B5662531.png)
